Welcome to the BenchChem Online Store!
molecular formula C12H16N6O2S B1679427 Ro 04-6790 CAS No. 202466-68-0

Ro 04-6790

Cat. No. B1679427
M. Wt: 308.36 g/mol
InChI Key: JELFWSXQTXRMAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06030976

Procedure details

11.5 g (0.0373 mol) of 4-amino-N-(2,6-bis-methylamino-pyrimidin-4-yl)-benzenesulfonamide were treated with 11.5 ml of 25 percent aqueous hydrochloric acid and stirred at 0° C. for 1 hour. The water was evaporated completely and the residue was recrystallized from ethanol/diethyl ether. There were obtained 11.8 g (89%) of 4-amino-N-(2,6-bis-methylamino-pyrimidin-4-yl)-benzenesulfonamide hydrochloride (1:1.8) as pale yellow crystals; m.p. 175-250° C. (dec.).
Quantity
11.5 g
Type
reactant
Reaction Step One
Quantity
11.5 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([S:8]([NH:11][C:12]2[CH:17]=[C:16]([NH:18][CH3:19])[N:15]=[C:14]([NH:20][CH3:21])[N:13]=2)(=[O:10])=[O:9])=[CH:4][CH:3]=1.[ClH:22]>>[ClH:22].[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([S:8]([NH:11][C:12]2[CH:17]=[C:16]([NH:18][CH3:19])[N:15]=[C:14]([NH:20][CH3:21])[N:13]=2)(=[O:10])=[O:9])=[CH:4][CH:3]=1 |f:2.3|

Inputs

Step One
Name
Quantity
11.5 g
Type
reactant
Smiles
NC1=CC=C(C=C1)S(=O)(=O)NC1=NC(=NC(=C1)NC)NC
Name
Quantity
11.5 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred at 0° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The water was evaporated completely
CUSTOM
Type
CUSTOM
Details
the residue was recrystallized from ethanol/diethyl ether

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
Cl.NC1=CC=C(C=C1)S(=O)(=O)NC1=NC(=NC(=C1)NC)NC
Measurements
Type Value Analysis
AMOUNT: MASS 11.8 g
YIELD: PERCENTYIELD 89%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.